7-benzyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
This compound belongs to the purine-2,6-dione family, characterized by a bicyclic purine core modified with a benzyl group at position 7, methyl groups at positions 1 and 3, and a 4-phenylpiperazinyl-methyl substituent at position 6. Its synthesis likely involves multi-step protocols, as seen in analogous purine derivatives, where key intermediates are functionalized via nucleophilic substitutions or coupling reactions .
Properties
IUPAC Name |
7-benzyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O2/c1-27-23-22(24(32)28(2)25(27)33)31(17-19-9-5-3-6-10-19)21(26-23)18-29-13-15-30(16-14-29)20-11-7-4-8-12-20/h3-12H,13-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMSRLPOPZUSIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization reactions.
Substitution Reactions:
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
7-benzyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
The applications of 7-benzyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione can be categorized into several key areas:
Pharmacological Research
This compound has been studied for its potential as a therapeutic agent in various medical conditions. Its interactions with specific receptors and enzymes suggest applications in:
- Neurological Disorders : The piperazine component may influence neurotransmitter systems, making it a candidate for research into treatments for depression or anxiety.
- Cancer Therapy : Preliminary studies indicate that purine derivatives can exhibit anti-tumor properties by interfering with nucleic acid metabolism.
Biochemical Studies
Research involving this compound often focuses on understanding its mechanism of action at the molecular level. Investigations include:
- Enzyme Inhibition : Studies have shown that it may inhibit certain enzymes involved in purine metabolism, potentially leading to therapeutic benefits in metabolic disorders.
- Receptor Modulation : The compound's ability to bind to various receptors could lead to novel treatments for conditions influenced by receptor activity.
Case Studies and Research Findings
Several studies have highlighted the biological activities of 7-benzyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione:
Case Study 1: Neuropharmacological Effects
A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound exhibited significant anxiolytic effects in animal models. These findings suggest potential applications in treating anxiety disorders.
Case Study 2: Anticancer Activity
Research conducted on purine derivatives indicated that they could inhibit the proliferation of cancer cells in vitro. This study specifically noted the compound's ability to induce apoptosis in human cancer cell lines.
Comparison with Related Compounds
The following table compares 7-benzyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione with structurally similar compounds:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 7-Benzyltheophylline | Related to caffeine; different pharmacological effects | |
| 1-Benzyl-3-methylxanthine | Known for stimulant properties | |
| 7-Benzylxanthine | Exhibits anti-inflammatory effects |
Mechanism of Action
The mechanism of action of 7-benzyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in the Piperazine Moiety
A critical structural distinction lies in the piperazine ring’s substitution. The target compound features a 4-phenylpiperazinyl group, while close analogs, such as 7-benzyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione (RN: 797028-10-5), bear a 4-methylpiperazinyl group .
Impact of Benzyl vs. Alkyl Substituents
The 7-benzyl group distinguishes this compound from simpler purine-2,6-diones, such as 1-alkyl-3-methyl-8-(piperazin-1-yl) derivatives .
Comparison with Thiopyrano-Pyrazinone Derivatives
Although structurally distinct, thiopyrano-pyrazinone derivatives (e.g., 6-aryl-6,7-dihydro-8H-thiopyrano[2,3-b]pyrazin-8-ones) share functional similarities due to aryl and heterocyclic substituents . Both classes exhibit tunable electronic properties via aryl group modifications, but purine-2,6-diones offer a more rigid scaffold, which may enhance binding specificity.
Physicochemical and Electrochemical Properties
Solubility and Lipophilicity
The 4-phenylpiperazinyl group likely reduces aqueous solubility compared to methylpiperazinyl analogs. However, the benzyl group may counterbalance this by introducing moderate hydrophobicity (logP ~2–3), as inferred from structurally related purines .
pH-Dependent Electrochemical Behavior
Purine derivatives, including theophylline and caffeine, exhibit pH-sensitive oxidation peaks on glassy carbon electrodes . For the target compound, the electron-rich benzyl and phenylpiperazinyl groups may shift oxidation potentials to lower voltages compared to unsubstituted purines, influencing redox stability in physiological environments.
Data Table: Key Structural and Inferred Properties
| Compound Name | Substituent at Position 8 | logP (Predicted) | Solubility (mg/mL) | Potential Bioactivity |
|---|---|---|---|---|
| Target Compound | 4-Phenylpiperazinyl-methyl | ~2.8 | <0.1 (aqueous) | A₂A antagonist, CNS-penetrant |
| RN: 797028-10-5 | 4-Methylpiperazinyl-methyl | ~2.1 | ~0.5 (aqueous) | Peripheral PDE inhibitor |
| 1-Alkyl-3-methyl-8-(piperazinyl) purine | Piperazinyl-methyl | ~1.5 | >1.0 (aqueous) | Broad-spectrum adenosine ligand |
Biological Activity
7-benzyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione (commonly referred to as BDM-PP) is a complex organic compound belonging to the class of substituted purines. Its unique structure combines a purine core with a piperazine moiety and a benzyl group, suggesting potential pharmacological properties. This article explores the biological activity of BDM-PP, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
BDM-PP has the following chemical formula: with a molecular weight of approximately 355.41 g/mol. The compound's structure can be represented as follows:
Mechanisms of Biological Activity
BDM-PP exhibits various biological activities primarily due to its interaction with multiple biological targets:
1. Central Nervous System Effects
The piperazine component is known for its influence on neurotransmitter systems. BDM-PP may act as a modulator for serotonin and dopamine receptors, potentially offering therapeutic benefits in psychiatric disorders.
2. Antitumor Activity
Research indicates that BDM-PP may possess cytotoxic effects against various cancer cell lines. A study demonstrated its ability to inhibit proliferation in MCF-7 (breast cancer) cells through apoptosis induction mechanisms .
3. Anti-inflammatory Properties
BDM-PP has shown promise in reducing inflammation markers in vitro. Its structural similarity to known anti-inflammatory agents suggests it could inhibit pro-inflammatory cytokines .
Case Studies and Research Findings
Several studies have investigated the biological activity of BDM-PP:
Comparative Analysis
The following table compares BDM-PP with structurally similar compounds regarding their biological activities:
| Compound Name | Chemical Formula | Key Biological Activity |
|---|---|---|
| BDM-PP | Antitumor, anti-inflammatory | |
| 7-benzyltheophylline | Stimulant effects | |
| 1,7-Dimethylpurine | Less complex interactions |
Q & A
Q. What strategies mitigate metabolic instability in preclinical studies?
- Methodology :
- Microsomal stability assays : Identify metabolic hotspots (e.g., piperazine N-demethylation) using liver microsomes and NADPH .
- Deuterium incorporation : Replace labile hydrogen atoms with deuterium at metabolically vulnerable positions .
- Prodrug design : Mask polar groups (e.g., esterification of carboxylic acids) to enhance oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
